molecular formula C21H17N3OS B7563942 N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No. B7563942
M. Wt: 359.4 g/mol
InChI Key: ZRRLMZIKNDLFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide, also known as MPT0B390, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects have been investigated in detail.

Mechanism of Action

The mechanism of action of N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. The compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a major regulator of cell growth and survival. N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide also inhibits the STAT3 pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for eliminating cancer cells. The compound also inhibits cancer cell migration and invasion, which are important processes for cancer metastasis. In addition, N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is its potent anti-cancer activity against a variety of cancer cell lines. The compound has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. However, one limitation of N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is that its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.

Future Directions

There are several potential future directions for research on N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide. One area of interest is the development of N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide derivatives with improved potency and selectivity. Another potential direction is the investigation of the compound's activity in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, further research is needed to fully understand the mechanism of action of N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide and its potential clinical applications in cancer treatment.

Synthesis Methods

The synthesis of N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves several steps, including the reaction of 6-methylquinoline-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-phenyl-1,3-thiazole-4-carboxylic acid to form the intermediate product, which is subsequently reacted with ethylamine to yield the final product, N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide.

Scientific Research Applications

N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that the compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.

properties

IUPAC Name

N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-14-9-10-18-17(8-5-11-22-18)20(14)24-19(25)12-16-13-26-21(23-16)15-6-3-2-4-7-15/h2-11,13H,12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRLMZIKNDLFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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